molecular formula C16H10ClNO4S B7757878 4-[(E)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]benzoic acid

4-[(E)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]benzoic acid

Cat. No.: B7757878
M. Wt: 347.8 g/mol
InChI Key: LLIDUTGPHCGJJX-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(E)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]benzoic acid is an organic compound that features a benzoic acid moiety substituted with a cyanoethenyl group and a sulfonyl group attached to a chlorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]benzoic acid typically involves a multi-step process. One common method includes the following steps:

    Formation of the cyanoethenyl intermediate: This step involves the reaction of a suitable aldehyde with malononitrile in the presence of a base to form the cyanoethenyl intermediate.

    Sulfonylation: The cyanoethenyl intermediate is then reacted with a sulfonyl chloride derivative, such as 4-chlorobenzenesulfonyl chloride, under basic conditions to introduce the sulfonyl group.

    Coupling with benzoic acid: The final step involves coupling the sulfonylated intermediate with benzoic acid or its derivatives under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Products may include sulfoxides, sulfones, or carboxylic acids.

    Reduction: Products may include primary amines or other reduced derivatives.

    Substitution: Products will vary depending on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

4-[(E)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]benzoic acid has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways or diseases.

    Industry: The compound can be used in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[(E)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]benzoic acid involves its interaction with molecular targets, which may include enzymes, receptors, or other proteins. The cyano and sulfonyl groups are likely to play a key role in its binding affinity and specificity. The exact pathways and targets would depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]phenol
  • 4-[(E)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]aniline
  • 4-[(E)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]benzamide

Uniqueness

4-[(E)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]benzoic acid is unique due to the presence of both the cyano and sulfonyl groups, which confer distinct chemical reactivity and potential biological activity. Its benzoic acid moiety also allows for further functionalization, making it a versatile compound for various applications.

Properties

IUPAC Name

4-[(E)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO4S/c17-13-5-7-14(8-6-13)23(21,22)15(10-18)9-11-1-3-12(4-2-11)16(19)20/h1-9H,(H,19,20)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLIDUTGPHCGJJX-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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